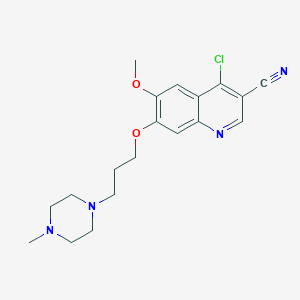

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

概要

説明

This compound is a useful intermediate in the preparation of the anti-tumor medication Bosutinib . It is also an impurity of Bosutinib .

Synthesis Analysis

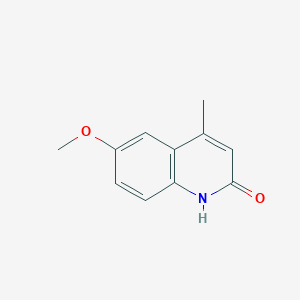

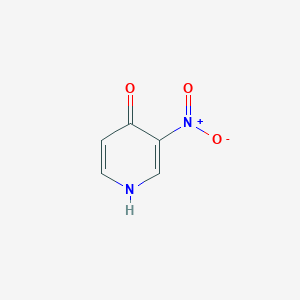

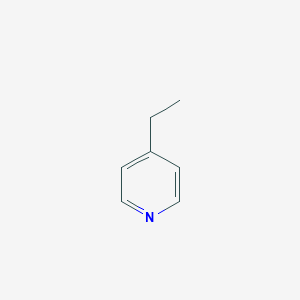

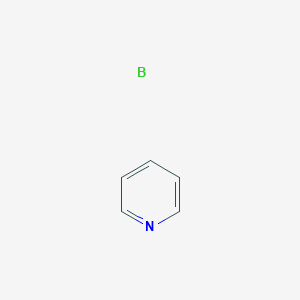

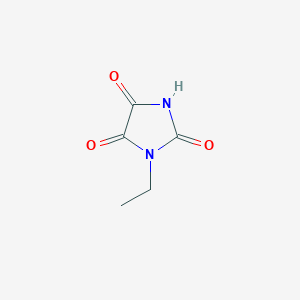

The synthesis of this compound involves a process where a mixture of 3-bromopropanol, N-METHYLPIPERAZINE, potassium carbonate, and ethanol is stirred and heated to reflux for 20 hours . The mixture is then cooled to ambient temperature and filtered. The filtrate is evaporated and the residue is triturated under diethyl ether. The resultant mixture is filtered and the filtrate is evaporated. The residue is purified by distillation at about 60-70C under about 0.2 mm Hg to give 1- (3-HYDROXYPROPYL)-4-METHYLPIPERAZINE .Molecular Structure Analysis

The molecular formula of this compound is C19H23ClN4O2 . Its molecular weight is 374.86 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-bromopropanol with N-METHYLPIPERAZINE in the presence of potassium carbonate and ethanol . This is followed by a reaction with diisopropyl azodicarboxylate and triphenylphosphine in dichloromethane .科学的研究の応用

Pharmaceutical Research

This compound is used in pharmaceutical testing . It is a high-quality reference standard for accurate results in pharmaceutical research. This compound is often used to prepare benzofuranyl derivatives for treating solid tumors .

Synthesis of Anti-Tumor Medication

The compound is a useful intermediate in the green preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.

Preparation of Benzofuranyl Derivatives

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile is a useful reagent to prepare benzofuranyl derivatives . These derivatives have shown potential in the treatment of solid tumors.

Chemical Synthesis

This compound is used as a starting material in chemical synthesis . For example, it is used in the preparation of 3-bromopropanol and N-METHYLPIPERAZINE .

Chemical Testing

The compound is used for in-stock or backordered impurities testing . It is also used for bulk custom synthesis .

Quality Control

This compound is used in quality control of chemical products . It is used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .

作用機序

Target of Action

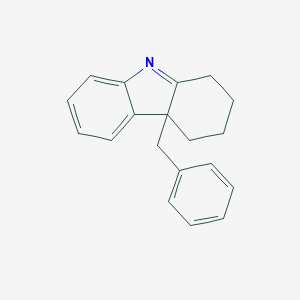

The compound “4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile” is a useful intermediate in the preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor that primarily targets BCR-ABL, Src family, and other kinases .

Mode of Action

As an intermediate in the synthesis of Bosutinib, this compound contributes to the overall mechanism of action of the final drug. Bosutinib works by binding to the ATP-binding pocket of BCR-ABL, inhibiting its activity and thus preventing the phosphorylation and activation of the downstream pathways responsible for cell proliferation and survival .

Biochemical Pathways

The inhibition of BCR-ABL by Bosutinib affects multiple downstream pathways, including the Ras/MEK/ERK and PI3K/AKT pathways. These pathways are involved in cell cycle regulation, apoptosis, and cell migration, among other processes .

Pharmacokinetics

As an intermediate in the synthesis of bosutinib, its properties would contribute to the overall pharmacokinetic profile of the final drug .

Result of Action

The ultimate result of the action of Bosutinib, which this compound is an intermediate in its synthesis, is the inhibition of cell proliferation and induction of apoptosis in cells expressing BCR-ABL .

特性

IUPAC Name |

4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLILOBLDMMRASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。